1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA is a thiourea derivative that has garnered significant interest in scientific research due to its diverse biological applications. This compound is known for its potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the reaction of 2-chloropyridine-3-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its ability to inhibit the enzyme InhA, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
- 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide
Uniqueness
1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA stands out due to its unique combination of a chloropyridine moiety and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly effective in targeting specific enzymes and pathways, such as InhA in Mycobacterium tuberculosis, compared to other thiourea derivatives .
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS2/c12-9-7(3-1-5-13-9)14-11(17)15-10(16)8-4-2-6-18-8/h1-6H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYDMMAFZVPPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.